2,2-Dimethyl-3-piperazin-1-yl-propionic acid methyl ester dihydrochloride
Overview
Description
2,2-Dimethyl-3-piperazin-1-yl-propionic acid methyl ester dihydrochloride is a chemical compound with the molecular formula C10H21ClN2O2 It is a derivative of piperazine, a heterocyclic organic compound that contains nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-piperazin-1-yl-propionic acid methyl ester dihydrochloride typically involves the reaction of 2,2-dimethyl-3-bromopropionic acid methyl ester with piperazine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. The final product is typically purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-piperazin-1-yl-propionic acid methyl ester dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound, potentially altering the piperazine ring.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Dimethyl-3-piperazin-1-yl-propionic acid methyl ester dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-piperazin-1-yl-propionic acid methyl ester dihydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Piperazine: The parent compound, widely used in pharmaceuticals.
2,2-Dimethyl-3-piperazin-1-yl-propionic acid: A closely related compound without the methyl ester group.
3-Piperazin-1-yl-propionic acid methyl ester: Another similar compound with slight structural differences.
Uniqueness
2,2-Dimethyl-3-piperazin-1-yl-propionic acid methyl ester dihydrochloride is unique due to its specific structural features, such as the presence of both the piperazine ring and the 2,2-dimethyl group. These features can influence its chemical reactivity and biological activity, making it distinct from other related compounds.
Properties
IUPAC Name |
methyl 2,2-dimethyl-3-piperazin-1-ylpropanoate;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.2ClH/c1-10(2,9(13)14-3)8-12-6-4-11-5-7-12;;/h11H,4-8H2,1-3H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGLUXPMWADOJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCNCC1)C(=O)OC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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